ER proteostasis regulator-1

Description

Structure

3D Structure

Properties

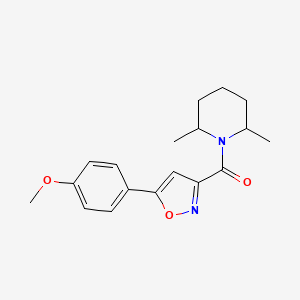

IUPAC Name |

(2,6-dimethylpiperidin-1-yl)-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-12-5-4-6-13(2)20(12)18(21)16-11-17(23-19-16)14-7-9-15(22-3)10-8-14/h7-13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOZOGZIIHRAFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"ER proteostasis regulator-1" mechanism of action

An In-depth Technical Guide on the Core Mechanisms of Endoplasmic Reticulum Proteostasis Regulation

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the eukaryotic proteome. Maintaining protein homeostasis, or proteostasis, within the ER is paramount for cellular function and survival. The accumulation of unfolded or misfolded proteins in the ER lumen, a condition known as ER stress, triggers a sophisticated and highly conserved signaling network called the Unfolded Protein Response (UPR).[1][2] While the term "ER proteostasis regulator-1" is not a standard designation in scientific literature, this guide will delve into the core molecular machinery that governs ER proteostasis. These intricate systems collectively act as the primary regulators of protein quality control in the ER.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the key signaling pathways, quantitative data from seminal studies, and the experimental protocols used to investigate these mechanisms.

Core Regulatory Pathways of ER Proteostasis

ER proteostasis is primarily maintained by two interconnected processes: the Unfolded Protein Response (UPR) and ER-Associated Degradation (ERAD).[3] The UPR is an adaptive response that aims to restore ER homeostasis by reducing the protein load and increasing the folding capacity of the ER.[1][4] If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[1][5] ERAD, on the other hand, is a process that removes terminally misfolded proteins from the ER for degradation by the proteasome.[3][6][7]

The UPR is orchestrated by three main ER-resident transmembrane proteins that act as stress sensors:

-

Inositol-requiring enzyme 1 (IRE1)

-

PKR-like ER kinase (PERK)

-

Activating transcription factor 6 (ATF6)

Under non-stressed conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78).[4] Upon the accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation.[4]

Mechanism of Action of Key ER Proteostasis Regulators

The IRE1α Pathway

Inositol-requiring transmembrane kinase endoribonuclease-1α (IRE1α) is the most conserved UPR sensor.[8] Upon activation, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain.[9][10] The RNase activity of IRE1α has two main functions:

-

XBP1 mRNA Splicing: IRE1α unconventionally splices a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[11][12] This results in a frameshift, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s).[11] XBP1s translocates to the nucleus and upregulates the expression of genes involved in protein folding, ERAD, and ER biogenesis.[9][11]

-

Regulated IRE1-Dependent Decay (RIDD): Activated IRE1α can also degrade a subset of mRNAs and microRNAs that are localized to the ER membrane.[9][13] This process, known as RIDD, is thought to reduce the protein load on the ER.

Under prolonged stress, IRE1α can also contribute to apoptosis by recruiting TRAF2 and activating the JNK signaling pathway.[1][8][14]

References

- 1. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 2. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. PERK-Opathies: An Endoplasmic Reticulum Stress Mechanism Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endoplasmic-reticulum-associated protein degradation - Wikipedia [en.wikipedia.org]

- 7. The Mammalian Endoplasmic Reticulum-Associated Degradation System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Signaling Mechanism of Mammalian Endoplasmic Reticulum Stress Sensor IRE1 [escholarship.org]

- 11. karger.com [karger.com]

- 12. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. frontiersin.org [frontiersin.org]

What is the function of ER proteostasis regulators?

An In-depth Technical Guide to the Function of ER Proteostasis Regulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of approximately one-third of the cellular proteome. Maintaining protein homeostasis, or proteostasis, within the ER is paramount for cellular function and survival. ER proteostasis is governed by a complex network of regulators that ensure the fidelity of protein folding and execute quality control mechanisms to clear misfolded proteins. When the folding capacity of the ER is overwhelmed by an influx of unfolded or misfolded proteins, a state known as ER stress ensues, triggering a sophisticated signaling network called the Unfolded Protein Response (UPR). This guide provides a detailed technical overview of the core ER proteostasis regulators, their mechanisms of action, and the experimental methodologies used to study their function.

Core ER Proteostasis Regulators: The Unfolded Protein Response (UPR)

The UPR is the central signaling network that responds to ER stress. It aims to restore proteostasis by attenuating protein synthesis, upregulating the expression of chaperones and folding enzymes, and enhancing the degradation of misfolded proteins through a process known as ER-associated degradation (ERAD). If ER stress is prolonged and homeostasis cannot be restored, the UPR switches to a pro-apoptotic program to eliminate the damaged cell. The UPR is orchestrated by three main ER-resident transmembrane sensor proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).

The IRE1α-XBP1 Signaling Pathway

Inositol-requiring enzyme 1α (IRE1α) is a dual-function enzyme possessing both serine/threonine kinase and endoribonuclease (RNase) activities. Under basal conditions, IRE1α is kept in an inactive monomeric state through its association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78. Upon accumulation of unfolded proteins, BiP dissociates from IRE1α, leading to its dimerization and trans-autophosphorylation. This conformational change activates the RNase domain of IRE1α.

The primary function of the activated IRE1α RNase is the unconventional splicing of the mRNA encoding the transcription factor X-box binding protein 1 (XBP1). IRE1α excises a 26-nucleotide intron from the XBP1 mRNA, causing a frameshift that results in the translation of a potent transcriptional activator, spliced XBP1 (XBP1s). XBP1s translocates to the nucleus and binds to ER stress response elements (ERSEs) and UPR elements (UPREs) in the promoters of target genes, leading to the upregulation of genes involved in protein folding, ERAD, and quality control.

A secondary function of the IRE1α RNase is the degradation of a subset of mRNAs and microRNAs through a process called Regulated IRE1-Dependent Decay (RIDD). RIDD contributes to reducing the protein load on the ER and can also play a role in initiating apoptosis under prolonged stress.

Signaling Pathway Diagram: IRE1α-XBP1

Caption: The IRE1α-XBP1 signaling pathway of the Unfolded Protein Response.

The PERK-eIF2α Signaling Pathway

PKR-like ER kinase (PERK) is another ER transmembrane protein that, like IRE1α, is held in an inactive state by BiP. Upon BiP dissociation, PERK dimerizes and autophosphorylates, activating its cytosolic kinase domain. The primary substrate of activated PERK is the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). Phosphorylation of eIF2α at Serine 51 leads to a global attenuation of protein synthesis by preventing the formation of the translation initiation complex. This reduction in protein synthesis alleviates the load of newly synthesized proteins entering the ER, providing time for the cell to resolve the stress.

Paradoxically, while global translation is inhibited, the translation of a specific subset of mRNAs is enhanced. One such mRNA encodes the activating transcription factor 4 (ATF4). ATF4 is a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis. Under conditions of prolonged ER stress, ATF4 induces the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein), which plays a crucial role in initiating cell death.

Signaling Pathway Diagram: PERK-eIF2α

Caption: The PERK-eIF2α signaling pathway of the Unfolded Protein Response.

The ATF6 Signaling Pathway

Activating transcription factor 6 (ATF6) is a type II transmembrane protein that is also retained in the ER by BiP under non-stressed conditions. When ER stress occurs, BiP dissociates, and ATF6 translocates to the Golgi apparatus. In the Golgi, ATF6 is sequentially cleaved by site-1 protease (S1P) and site-2 protease (S2P). This cleavage releases the N-terminal cytosolic domain of ATF6 (ATF6-N), which contains a basic leucine (B10760876) zipper (bZIP) transcription factor domain. ATF6-N then translocates to the nucleus, where it activates the transcription of genes containing ERSEs, including genes encoding ER chaperones and components of the ERAD machinery.

Signaling Pathway Diagram: ATF6

Caption: The ATF6 signaling pathway of the Unfolded Protein Response.

ER-Associated Degradation (ERAD)

When protein folding fails, terminally misfolded proteins are eliminated from the ER through ERAD. This process involves the recognition of misfolded substrates, their retro-translocation from the ER to the cytosol, ubiquitination, and subsequent degradation by the proteasome.

Chaperones in Substrate Recognition

ER-resident chaperones, such as BiP, calnexin, and calreticulin, play a crucial role in identifying misfolded proteins. These chaperones bind to exposed hydrophobic regions or immature glycans on unfolded polypeptides, preventing their aggregation and targeting them for either refolding or degradation.

The Role of E3 Ubiquitin Ligases: CHIP

The C-terminus of Hsc70-interacting protein (CHIP) is a key E3 ubiquitin ligase that links the chaperone machinery to the ubiquitin-proteasome system. CHIP contains a tetratricopeptide repeat (TPR) domain that interacts with Hsp70 and Hsp90 chaperones, and a U-box domain that recruits E2 ubiquitin-conjugating enzymes. When a chaperone-bound misfolded protein is presented to CHIP, CHIP facilitates the transfer of ubiquitin molecules to the substrate, marking it for degradation by the proteasome.

Logical Relationship Diagram: ERAD Workflow

Caption: A simplified workflow of the ER-Associated Degradation (ERAD) pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the function of ER proteostasis regulators.

Table 1: Quantitative Analysis of UPR Target Gene Expression

| Gene | Treatment | Cell Type | Fold Change (mRNA) | Reference |

| GRP78/BiP | Tunicamycin (B1663573) (2 µg/mL, 8h) | HeLa | ~4.5 | |

| XBP1 | Tunicamycin (2 µg/mL, 8h) | HeLa | ~3.0 | |

| CHOP | Tunicamycin (2 µg/mL, 8h) | HeLa | ~12.0 | |

| ATF4 | Tunicamycin (2 µg/mL, 8h) | HeLa | ~3.5 | |

| HERPUD1 | Thapsigargin (B1683126) (300 nM, 6h) | HEK293 | ~15 | (Estimated from graphical data) |

| EDEM1 | Thapsigargin (300 nM, 6h) | HEK293 | ~8 | (Estimated from graphical data) |

Table 2: IC50 Values of UPR Pathway Inhibitors

| Inhibitor | Target | Assay Type | IC50 | Reference |

| GSK2606414 | PERK | In Vitro Kinase Assay | <1 nM | |

| PERK-IN-2 | PERK | In Vitro Kinase Assay | 0.2 nM | |

| 4µ8C | IRE1α RNase | In Vitro Cleavage Assay | 22.7 nM | |

| MS.001 | CHIP | TR-FRET Ubiquitination Assay | 3.3 ± 0.6 µM |

Table 3: Chaperone-Substrate Binding Affinities

| Chaperone | Substrate | Method | Kd | Reference |

| DnaK (Hsp70) | σ32 peptide | Fluorescence | 840 ± 340 nM | |

| Hsp60 | Denatured prion protein | Surface Plasmon Resonance | 1.5 nM | |

| GroEL | Denatured Barnase | H/D Exchange NMR | 50 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of ER proteostasis regulators.

Monitoring UPR Activation

1. Quantitative Real-Time PCR (qPCR) for UPR Target Gene Expression

Objective: To quantify the transcriptional upregulation of UPR target genes upon ER stress induction.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293) at an appropriate density. Induce ER stress using chemical inducers such as tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 100-500 nM) for various time points (e.g., 2, 4, 8, 16 hours). Include a vehicle-treated control (e.g., DMSO).

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for UPR target genes (e.g., HSPA5 (BiP), XBP1, DDIT3 (CHOP), ATF4) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

2. Western Blot Analysis of UPR Markers

Objective: To detect the activation of UPR signaling proteins through post-translational modifications or cleavage.

Methodology:

-

Cell Lysis: Following ER stress induction, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Primary antibodies should target:

-

Phospho-PERK (Thr980)

-

Total PERK

-

Phospho-eIF2α (Ser51)

-

Total eIF2α

-

ATF6 (to detect cleavage)

-

XBP1s

-

CHOP

-

A loading control (e.g., β-actin, GAPDH)

-

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Assaying Enzyme Activities

1. In Vitro PERK Kinase Assay

Objective: To measure the kinase activity of PERK and assess the efficacy of inhibitors.

Methodology:

-

Reaction Setup: In a microplate, combine recombinant PERK kinase domain, a substrate peptide (e.g., a synthetic peptide containing the eIF2α phosphorylation site), and the test compound at various concentrations.

-

Reaction Initiation: Start the kinase reaction by adding ATP and, for radioactive assays, [γ-³²P]ATP.

-

Incubation: Incubate at 30°C for 30-60 minutes.

-

Detection:

-

Radioactive Method: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Method: Use a commercial kit (e.g., ADP-Glo™ Kinase Assay, Promega) that measures ADP production as an indicator of kinase activity.

-

2. IRE1α RNase Activity Assay (XBP1 Splicing)

Objective: To measure the endoribonuclease activity of IRE1α by detecting the splicing of XBP1 mRNA.

Methodology:

-

RNA Extraction and RT-PCR: Extract total RNA from cells treated with an ER stress inducer. Perform RT-PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

-

Gel Electrophoresis: Separate the PCR products on a high-resolution agarose (B213101) or polyacrylamide gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands of different sizes.

-

Quantification: Quantify the band intensities using densitometry to determine the ratio of XBP1s to total XBP1.

Studying Protein Degradation and Interactions

1. Cycloheximide (B1669411) Chase Assay

Objective: To determine the degradation rate of a specific protein.

Methodology:

-

Cell Treatment: Treat cells with cycloheximide (e.g., 50-100 µg/mL) to inhibit new protein synthesis.

-

Time Course: Harvest cells at various time points after cycloheximide addition (e.g., 0, 2, 4, 6, 8 hours).

-

Western Blot Analysis: Perform Western blotting for the protein of interest and a stable loading control.

-

Data Analysis: Quantify the band intensity of the protein of interest at each time point and normalize to the loading control. Plot the protein levels against time to determine the protein's half-life.

2. In Vivo Ubiquitination Assay

Objective: To detect the ubiquitination of a specific protein.

Methodology:

-

Transfection and Treatment: Co-transfect cells with expression vectors for the protein of interest (e.g., HA-tagged) and ubiquitin (e.g., His-tagged). Treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis under Denaturing Conditions: Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions.

-

Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate the protein of interest using an antibody against its tag (e.g., anti-HA).

-

Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody against the ubiquitin tag (e.g., anti-His) or a general anti-ubiquitin antibody. A ladder of high-molecular-weight bands indicates polyubiquitination.

Conclusion

The regulation of ER proteostasis is a highly dynamic and essential cellular process. The UPR, in conjunction with the ERAD machinery, forms a robust quality control system that safeguards the cell from the detrimental effects of misfolded proteins. A thorough understanding of these pathways and the experimental tools to investigate them is crucial for researchers in both basic science and drug development, as dysregulation of ER proteostasis is implicated in a wide range of human diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The technical guide provided here offers a comprehensive overview of the key players in ER proteostasis and the methodologies to dissect their intricate functions.

The Central Role of Endoplasmic Reticulum Proteostasis Regulators in the Unfolded Protein Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. The maintenance of protein homeostasis, or proteostasis, within the ER is paramount for cellular function and survival. Perturbations to this delicate balance, leading to the accumulation of unfolded or misfolded proteins, trigger a sophisticated signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER proteostasis by attenuating protein translation, upregulating the expression of chaperones and folding enzymes, and enhancing the degradation of misfolded proteins through a process called ER-associated degradation (ERAD). Central to the initiation and regulation of the UPR are the ER proteostasis regulators, which act as sensors and modulators of the ER folding environment. This technical guide provides an in-depth exploration of the core mechanisms by which these regulators govern the UPR, with a focus on quantitative data and detailed experimental methodologies to facilitate further research and therapeutic development in this field.

Introduction to ER Proteostasis and the Unfolded Protein Response

The endoplasmic reticulum is equipped with a robust quality control system to ensure the fidelity of protein folding. This system is comprised of a vast array of molecular chaperones and folding enzymes that assist newly synthesized polypeptides in attaining their correct three-dimensional structures. When the folding capacity of the ER is overwhelmed by an influx of unfolded or misfolded proteins—a condition termed ER stress—the UPR is activated.[1] The UPR is an adaptive signaling pathway that aims to alleviate ER stress and restore homeostasis.[1][2] However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[3]

The UPR is orchestrated by three main ER-resident transmembrane proteins that act as stress sensors: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[4][5] In a non-stressed state, these sensors are kept in an inactive state through their association with the master ER chaperone, BiP (Binding immunoglobulin protein), also known as GRP78.[4] Upon the accumulation of unfolded proteins, BiP preferentially binds to these misfolded substrates, leading to its dissociation from the UPR sensors and their subsequent activation.[5][6]

Core Signaling Pathways of the Unfolded Protein Response

The activation of the three UPR sensors initiates distinct downstream signaling cascades that collectively work to restore ER proteostasis.

The IRE1 Pathway

IRE1 is a type I transmembrane protein with both kinase and endoribonuclease (RNase) activity.[7] Upon release from BiP, IRE1 dimerizes and autophosphorylates, leading to the activation of its RNase domain.[8] The primary substrate of IRE1's RNase activity is the mRNA encoding the transcription factor X-box binding protein 1 (XBP1).[3] IRE1 excises a 26-nucleotide intron from the XBP1 mRNA, resulting in a frameshift that allows for the translation of the active, spliced form of XBP1 (XBP1s).[9] XBP1s then translocates to the nucleus and activates the transcription of a wide array of UPR target genes, including those involved in protein folding, ERAD, and lipid biosynthesis.[3][6]

dot

Caption: The IRE1 signaling pathway of the UPR.

The PERK Pathway

Similar to IRE1, PERK is a type I transmembrane protein that dimerizes and autophosphorylates upon its release from BiP.[5] Activated PERK phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[10] Phosphorylation of eIF2α leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER.[10] Paradoxically, the translation of certain mRNAs, such as that encoding activating transcription factor 4 (ATF4), is enhanced under these conditions.[10] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, primarily through the induction of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[6]

Caption: The ATF6 signaling pathway of the UPR.

Key ER Proteostasis Regulators

While the three UPR sensors are the primary initiators of the response, a network of other ER-resident proteins plays crucial roles in regulating ER proteostasis and modulating the UPR.

BiP/GRP78: The Master Regulator

As previously mentioned, BiP is a central regulator of the UPR. [4]Its dual function as a chaperone for unfolded proteins and a repressor of the UPR sensors places it at the heart of ER stress sensing. [4][5]The availability of free BiP is a critical determinant of the cell's sensitivity to ER stress.

ER-Associated Degradation (ERAD) Components

ERAD is an essential process for clearing terminally misfolded proteins from the ER, thereby alleviating the burden on the folding machinery. [11][12]The ERAD pathway involves the recognition of misfolded substrates, their retro-translocation to the cytosol, ubiquitination, and subsequent degradation by the proteasome. [11]Many components of the ERAD machinery are themselves UPR target genes, creating a feedback loop that enhances the cell's capacity to clear misfolded proteins during ER stress. [11][12]

Quantitative Data on ER Proteostasis and the UPR

The following tables summarize key quantitative data related to the interactions and dynamics of ER proteostasis regulators and the UPR.

Table 1: Protein-Protein Interactions in the UPR

| Interacting Proteins | Method | Affinity (Kd) | Reference |

| BiP - IRE1 (luminal domain) | Microscale Thermophoresis | 1.33 µM | [13] |

| BiP - PERK (luminal domain) | Microscale Thermophoresis | 1.92 µM | [13] |

| BiP (ATPase domain) - IRE1 (luminal domain) | Microscale Thermophoresis | 1.97 µM | [13] |

| BiP (ATPase domain) - PERK (luminal domain) | Microscale Thermophoresis | 2.05 µM | [13] |

Table 2: Gene Expression Changes Upon ER Stress

| Gene | Stress Inducer | Cell Type | Fold Change (mRNA) | Time Point | Reference |

| HSPA5 (BiP/GRP78) | Tunicamycin (B1663573) (1 µg/ml) | LLC-PK1 cells | ~3-4 fold | 24 h | [14] |

| DDIT3 (CHOP) | Tunicamycin (1 µg/ml) | LLC-PK1 cells | >10 fold | 24 h | [14] |

| XBP1s | Tunicamycin (2 µg/ml) | HeLa cells | Peak at 8-16 h | 8-16 h | [9] |

| ERDJ4 | Thapsigargin (300 nM) | HEK293 cells | ~15 fold | 8 h | [15] |

| HERPUD1 | Thapsigargin (300 nM) | HEK293 cells | ~8 fold | 8 h | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of ER proteostasis regulators in the UPR.

Induction of ER Stress with Tunicamycin

dot

Caption: Experimental workflow for inducing ER stress with Tunicamycin.

Protocol:

-

Cell Culture: Plate and culture cells of interest to approximately 70-80% confluency.

-

Tunicamycin Preparation: Prepare a stock solution of tunicamycin in DMSO (e.g., 10 mg/mL).

-

Treatment: Dilute the tunicamycin stock solution to the desired final concentration (e.g., 1-5 µg/mL) in fresh cell culture medium. [16]4. Incubation: Remove the old medium from the cells and replace it with the tunicamycin-containing medium. Incubate the cells for the desired time course (e.g., 2, 4, 8, 16, 24 hours). [14]5. Harvesting: After the incubation period, wash the cells with ice-cold PBS and harvest them for downstream analysis.

Monitoring IRE1 RNase Activity by XBP1 mRNA Splicing

dot

Caption: Workflow for assessing XBP1 mRNA splicing.

Protocol:

-

ER Stress Induction: Treat cells with an ER stress-inducing agent as described in section 5.1.

-

RNA Extraction: Extract total RNA from the treated and untreated control cells using a standard RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. [9]5. Gel Electrophoresis: Resolve the PCR products on a 2-3% agarose gel.

-

Visualization: Visualize the DNA bands using a gel documentation system. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band.

CHOP Promoter Luciferase Reporter Assay

dot

Caption: Workflow for the CHOP promoter luciferase reporter assay.

Protocol:

-

Cell Transfection: Co-transfect cells with a CHOP promoter-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid. [17]2. ER Stress Induction: After 24-48 hours, treat the transfected cells with an ER stress inducer.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Perform a dual-luciferase reporter assay according to the manufacturer's instructions. This involves sequential measurement of firefly and Renilla luciferase activity in a luminometer. [18]5. Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold induction of CHOP promoter activity in treated versus untreated cells.

Conclusion

The intricate interplay between ER proteostasis regulators and the UPR signaling network is fundamental to cellular health. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and drug development professionals. This technical guide provides a foundational resource for investigating the role of ER proteostasis in the UPR, with the aim of facilitating the discovery of novel therapeutic strategies for a wide range of diseases associated with ER stress, including neurodegenerative disorders, metabolic diseases, and cancer.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Development of a multifunctional luciferase reporters system for assessing endoplasmic reticulum-targeting photosensitive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Quantitative Proteomic Analysis of ER Stress Response Reveals both Common and Specific Features in Two Contrasting Ecotypes of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative proteomics reveals the mechanism of endoplasmic reticulum stress-mediated pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2.3. Induction of ER stress by tunicamycin [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Protein degradation assay for endoplasmic reticulum-associated degradation (ERAD) in mammalian cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Noncanonical binding of BiP ATPase domain to Ire1 and Perk is dissociated by unfolded protein CH1 to initiate ER stress signaling | eLife [elifesciences.org]

- 14. researchgate.net [researchgate.net]

- 15. Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation | Springer Nature Experiments [experiments.springernature.com]

- 16. Tunicamycin specifically aggravates ER stress and overcomes chemoresistance in multidrug-resistant gastric cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. signosisinc.com [signosisinc.com]

- 18. assaygenie.com [assaygenie.com]

Navigating Endoplasmic Reticulum Stress: A Technical Guide to Proteostasis Regulators and their Impact on Signaling Pathways

For Immediate Release

A Deep Dive into ER Stress Signaling and Therapeutic Intervention

This technical guide is intended for researchers, scientists, and drug development professionals actively engaged in the study of cellular stress responses and the development of novel therapeutics. It provides a comprehensive overview of the core signaling pathways involved in the Endoplasmic Reticulum (ER) stress response, also known as the Unfolded Protein Response (UPR), and the mechanisms by which ER proteostasis regulators modulate these pathways. This document offers a detailed examination of the three primary branches of the UPR: IRE1α, PERK, and ATF6, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of these complex cellular processes.

Introduction: The Endoplasmic Reticulum and the Unfolded Protein Response

The endoplasmic reticulum is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome.[1] A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[2] To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by attenuating protein translation, upregulating the production of chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD) of misfolded proteins.[2][3] However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[3]

The UPR is orchestrated by three ER-resident transmembrane proteins: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[4][5] These sensors remain inactive through their association with the ER chaperone BiP (also known as GRP78).[6] Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.[6] The modulation of these pathways by small molecule ER proteostasis regulators presents a promising avenue for therapeutic intervention in a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[7][8]

The Three Arms of the Unfolded Protein Response

The IRE1α Pathway

IRE1α is a dual-function enzyme possessing both kinase and endoribonuclease (RNase) activity.[5] Upon activation, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain. The most well-characterized substrate of IRE1α is the mRNA encoding the transcription factor X-box binding protein 1 (XBP1).[9] IRE1α excises a 26-nucleotide intron from the XBP1 mRNA, resulting in a frameshift that produces the active transcription factor, spliced XBP1 (XBP1s).[3] XBP1s then translocates to the nucleus to upregulate genes involved in protein folding, quality control, and ERAD.[9]

Diagram of the IRE1α Signaling Pathway:

References

- 1. Revealing functional insights into ER proteostasis through proteomics and interactomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological activation of ATF6 remodels the proteostasis network to rescue pathogenic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor KIRA6 through HSP60 targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer drugs for the modulation of endoplasmic reticulum stress and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Modulators of Endoplasmic Reticulum Stress in Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Divergent Proteome Reactivity Influences Arm-Selective Activation of the Unfolded Protein Response by Pharmacological Endoplasmic Reticulum Proteostasis Regulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of ER Proteostasis Regulators

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "ER proteostasis regulator-1" is ambiguous in scientific literature. It can refer to a specific chemical compound or to distinct proteins in different organisms (Erp1 in Saccharomyces cerevisiae and ERP1 in Arabidopsis thaliana). This guide will address the in vitro characterization of all three entities to provide a comprehensive resource.

Part 1: this compound (Compound 481)

"this compound," also known as compound 481, is a potent modulator of Endoplasmic Reticulum (ER) proteostasis with potential therapeutic applications in neurodegenerative diseases like Alzheimer's and metabolic disorders such as diabetes. While detailed in vitro characterization data is limited in publicly available literature, this section outlines the probable mechanism of action and provides detailed protocols for its characterization based on related compounds. A patent application suggests its role in modulating protein inclusion and stress granule formation.[1]

Putative Mechanism of Action

Based on the activity of other phenylhydrazone-based ER proteostasis regulators, compound 481 likely functions by activating the Activating Transcription Factor 6 (ATF6) arm of the Unfolded Protein Response (UPR). This activation is potentially mediated through the covalent targeting of Protein Disulfide Isomerases (PDIs) in the ER.

Experimental Protocols

1. In Vitro ATF6 Activation Assay

This assay determines the ability of this compound to activate the ATF6 signaling pathway.

-

Principle: A cell line stably expressing a luciferase reporter gene under the control of an ER stress response element (ERSE) is used. Activation of ATF6 leads to the expression of luciferase, which can be quantified by luminescence.

-

Materials:

-

HEK293T cells stably expressing an ERSE-luciferase reporter.

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

This compound (compound 481).

-

Thapsigargin (Tg) as a positive control.

-

Luciferase assay reagent.

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

-

-

Procedure:

-

Seed HEK293T-ERSE-Luc cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the medium from the cells and add the compound dilutions. Include wells with vehicle control (DMSO) and a positive control (e.g., 1 µM Thapsigargin).

-

Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luminescence signal to cell viability (e.g., using a CellTiter-Glo assay).

-

2. In Vitro Protein Disulfide Isomerase (PDI) Inhibition Assay

This assay assesses the direct interaction of this compound with PDI.

-

Principle: The enzymatic activity of PDI is measured by its ability to reduce insulin (B600854), leading to its aggregation, which can be monitored by an increase in turbidity.

-

Materials:

-

Recombinant human PDI.

-

Insulin.

-

Dithiothreitol (DTT).

-

This compound.

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403), 2 mM EDTA, pH 7.0).

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, DTT, and insulin.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding recombinant PDI.

-

Monitor the increase in absorbance at 650 nm over time at room temperature.

-

Calculate the rate of insulin reduction and determine the inhibitory effect of the compound.

-

Data Presentation

| Parameter | Description | Example Value (Hypothetical) |

| ATF6 Activation (EC50) | The concentration of the compound that produces 50% of the maximal response. | 5 µM |

| PDI Inhibition (IC50) | The concentration of the compound that inhibits 50% of PDI activity. | 10 µM |

Signaling Pathway Visualization

Caption: Putative mechanism of this compound in the ATF6 pathway.

Part 2: Erp1 in Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, Erp1 is a type I transmembrane protein and a member of the p24 family, which is involved in the regulation of vesicle trafficking between the ER and the Golgi apparatus.[2]

Experimental Protocols

1. In Vitro ER-to-Golgi Transport Assay

This assay reconstitutes the transport of proteins from the ER to the Golgi in a cell-free system to study the role of Erp1.

-

Principle: Radiolabeled precursor proteins are translocated into isolated yeast microsomes (ER). The subsequent transport to the Golgi is monitored by the glycosylation modifications that occur in the Golgi, which can be detected by a change in molecular weight on SDS-PAGE.

-

Materials:

-

Yeast strains (wild-type and erp1Δ mutant).

-

Yeast microsomes and cytosol preparations.

-

In vitro transcription/translation system (e.g., rabbit reticulocyte lysate).

-

[35S]-methionine.

-

Plasmid encoding a transport marker protein (e.g., prepro-α-factor).

-

ATP regenerating system.

-

Endoglycosidase H (Endo H).

-

SDS-PAGE and autoradiography equipment.

-

-

Procedure:

-

Synthesize [35S]-labeled prepro-α-factor in vitro.

-

Translocate the labeled protein into isolated yeast microsomes.

-

Set up the transport reaction by incubating the microsomes with yeast cytosol, an ATP regenerating system, and GTP at 25-30°C for 60 minutes.

-

Stop the reaction on ice.

-

Treat half of the sample with Endo H to distinguish between ER-resident (Endo H-sensitive) and Golgi-modified (Endo H-resistant) forms.

-

Analyze the samples by SDS-PAGE and autoradiography.

-

Quantify the percentage of the protein that has been transported to the Golgi.

-

2. Co-immunoprecipitation of Erp1-containing Complexes

This assay identifies proteins that interact with Erp1 in the context of ER-Golgi transport.

-

Principle: An antibody specific to Erp1 (or a tagged version of Erp1) is used to pull down Erp1 and its interacting partners from a solubilized membrane fraction.

-

Materials:

-

Yeast cells expressing tagged Erp1.

-

Lysis buffer with a mild detergent (e.g., digitonin).

-

Antibody against the tag.

-

Protein A/G agarose (B213101) beads.

-

SDS-PAGE and Western blotting reagents.

-

-

Procedure:

-

Prepare a membrane fraction from yeast cells.

-

Solubilize the membranes with lysis buffer.

-

Incubate the lysate with the antibody overnight at 4°C.

-

Add Protein A/G beads and incubate for another 2-4 hours.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluate by SDS-PAGE and Western blotting or mass spectrometry to identify interacting proteins.

-

Data Presentation

| Parameter | Description | Expected Outcome in erp1Δ vs. WT |

| In Vitro Transport Efficiency (%) | The percentage of marker protein that is successfully transported from the ER to the Golgi. | Decreased |

| Interacting Proteins | Proteins identified as being in a complex with Erp1. | Emp24p, Erv25p, other p24 members |

Experimental Workflow and Signaling Pathway Visualization

Caption: Workflow for the in vitro ER-to-Golgi transport assay.

Caption: Role of the Erp1/p24 complex in ER-to-Golgi transport.

Part 3: ERP1 in Arabidopsis thaliana

In Arabidopsis thaliana, ERP1 is a member of a small family of ER-localized proteins with obscure features (POFs).[3][4][5] Initial annotations suggested it might be an inositol-1,4,5-trisphosphate 5-phosphatase (5PTase), but experimental evidence has cast doubt on this function.[4] Its precise biochemical role remains to be elucidated.

Experimental Protocols

1. In Vitro Phosphatase Assay

This assay is used to determine if ERP1 possesses phosphatase activity towards various substrates.

-

Principle: Recombinant ERP1 protein is incubated with a phosphate-containing substrate. The release of inorganic phosphate is measured using a colorimetric method (e.g., Malachite Green assay).

-

Materials:

-

Recombinant Arabidopsis ERP1 protein (expressed in E. coli or a plant expression system).

-

Substrates: inositol-1,4,5-trisphosphate (IP3), p-nitrophenyl phosphate (pNPP), other phosphoinositides.

-

Malachite Green reagent.

-

Phosphate standard solution.

-

96-well microplate.

-

Spectrophotometer.

-

-

Procedure:

-

Purify recombinant ERP1 protein.

-

Prepare reaction mixtures in a 96-well plate containing assay buffer, substrate, and recombinant ERP1.

-

Include negative controls (no enzyme) and a phosphate standard curve.

-

Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at ~620 nm.

-

Calculate the amount of phosphate released based on the standard curve.

-

2. In Vitro Transcription/Translation and Subcellular Localization

This assay helps to confirm the ER localization of ERP1 and can be adapted to study its topology.

-

Principle: The ERP1 protein is synthesized in a cell-free system containing canine pancreatic microsomes. The localization of the protein within the microsomes (luminal vs. membrane-integrated) can be determined by protease protection assays.

-

Materials:

-

Plasmid containing the ERP1 coding sequence.

-

In vitro transcription/translation kit (e.g., wheat germ extract or rabbit reticulocyte lysate).

-

[35S]-methionine.

-

Canine pancreatic microsomes.

-

Proteinase K.

-

Triton X-100.

-

SDS-PAGE and autoradiography equipment.

-

-

Procedure:

-

Synthesize [35S]-labeled ERP1 in vitro in the presence of microsomes.

-

Divide the reaction into three aliquots.

-

Treat one aliquot with Proteinase K.

-

Treat the second aliquot with Proteinase K and Triton X-100.

-

Leave the third aliquot untreated.

-

Analyze all samples by SDS-PAGE and autoradiography.

-

A protected fragment that is degraded in the presence of detergent indicates translocation into the ER lumen or integration into the membrane with a luminal domain.

-

Data Presentation

| Parameter | Description | Reported Finding for ERP1 |

| Specific Activity (nmol/min/mg) | The rate of phosphate release per milligram of enzyme for a given substrate. | No significant 5PTase activity detected. |

| Subcellular Localization | The organelle in which the protein resides. | Endoplasmic Reticulum |

Logical Relationship and Hypothetical Signaling Context

Caption: Investigative workflow for determining the enzymatic function of Arabidopsis ERP1.

Caption: Hypothetical signaling context for Arabidopsis ERP1 based on its ER localization.

References

- 1. AU2017382360A1 - Compounds, compositions and methods of use - Google Patents [patents.google.com]

- 2. ERP1 | SGD [yeastgenome.org]

- 3. Reconstitution of transport from the ER to the Golgi complex in yeast using microsomes and permeabilized yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the ERP gene family in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the ERP gene family in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Phenotypic Screening for Novel ER Proteostasis Modulators

For Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of approximately one-third of the cellular proteome. The maintenance of protein homeostasis, or proteostasis, within the ER is crucial for cellular function and survival. An imbalance in the protein folding capacity of the ER leads to a state of "ER stress," which activates a complex signaling network known as the Unfolded Protein Response (UPR). While the UPR initially aims to restore proteostasis, chronic or unresolved ER stress can lead to apoptosis and is implicated in a wide range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Consequently, the modulation of ER proteostasis has emerged as a promising therapeutic strategy.

This technical guide provides an in-depth overview of phenotypic screening approaches to identify and characterize novel modulators of ER proteostasis. It details the core signaling pathways, experimental workflows, and key methodologies for researchers and drug development professionals.

Core Signaling Pathways in ER Proteostasis

The UPR is orchestrated by three main ER-resident transmembrane proteins that act as stress sensors: Inositol-Requiring Enzyme 1 (IRE1), PKR-like ER Kinase (PERK), and Activating Transcription Factor 6 (ATF6).

The IRE1/XBP1 Pathway

Under ER stress, IRE1 dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This RNase activity unconventionally splices the mRNA of the X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).

The Nexus of Structure and Function: An In-depth Technical Guide to ER Proteostasis Regulator Compounds

For Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. The maintenance of protein homeostasis, or proteostasis, within the ER is paramount for cellular health. Imbalances in ER proteostasis can lead to the accumulation of misfolded proteins, triggering a state of ER stress, which is implicated in a wide array of human diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Consequently, small molecules that can modulate ER proteostasis are of significant therapeutic interest. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of ER proteostasis regulator compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Signaling Pathways in ER Proteostasis

The cellular response to ER stress is primarily orchestrated by the Unfolded Protein Response (UPR), a complex signaling network that aims to restore proteostasis. The UPR is initiated by three ER-resident transmembrane proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[1]

-

The IRE1 Pathway: Upon ER stress, IRE1 dimerizes and autophosphorylates, activating its endoribonuclease activity. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).

-

The PERK Pathway: PERK activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which attenuates global protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.

-

The ATF6 Pathway: In response to ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases (S1P and S2P). The resulting cytosolic fragment of ATF6 (ATF6f) is an active transcription factor that migrates to the nucleus to induce the expression of ER chaperones and other proteostasis-promoting genes.[2]

Selective activation of the ATF6 pathway has emerged as a promising therapeutic strategy, as it appears to enhance the adaptive capacity of the ER with fewer of the pro-apoptotic signals associated with prolonged PERK and IRE1 activation.[3]

References

- 1. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ER Proteostasis Regulator-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Endoplasmic Reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of approximately one-third of the cellular proteome. The maintenance of a stable protein-folding environment, known as proteostasis, is essential for cellular health. Perturbations in ER function can lead to an accumulation of unfolded or misfolded proteins, a condition termed ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by reducing protein synthesis, increasing the folding capacity of the ER, and enhancing the degradation of misfolded proteins through a process called ER-associated degradation (ERAD).[1][2][3][4] However, prolonged or severe ER stress can lead to apoptosis.[5][6][7]

The UPR is mediated by three main ER-resident transmembrane proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[6][8][9][10] ER Proteostasis Regulator-1 is a small molecule designed to selectively modulate the UPR by activating the ATF6 signaling pathway. This targeted activation aims to enhance the adaptive capacity of the ER to handle misfolded proteins, which has therapeutic potential for a variety of protein misfolding diseases.[11][12][13][14]

Mechanism of Action

This compound is part of a class of compounds that promote adaptive ER proteostasis remodeling.[13][14] These regulators can selectively activate the ATF6 signaling arm of the UPR, often independent of global ER stress.[11][12] The proposed mechanism for similar small molecules involves their metabolic activation and subsequent covalent modification of protein disulfide isomerases (PDIs) within the ER.[13][15][16] This modification of PDIs leads to an increase in reduced, monomeric ATF6, facilitating its translocation from the ER to the Golgi apparatus. In the Golgi, ATF6 is cleaved by site-1 and site-2 proteases, releasing its N-terminal cytoplasmic domain (ATF6f).[8][12] ATF6f then translocates to the nucleus and acts as a transcription factor, upregulating the expression of ER chaperones such as BiP (Binding immunoglobulin protein) and GRP94, as well as components of the ERAD machinery.[4][10][11] This reprogramming of the ER proteostasis network enhances the cell's ability to fold and clear misfolded proteins, and has been shown to selectively reduce the secretion of destabilized, amyloidogenic proteins.[11][12][16]

Signaling Pathway Diagram

Caption: ATF6 signaling pathway activation by this compound.

Quantitative Data Summary

The following tables summarize expected quantitative data based on studies of selective ATF6-activating ER proteostasis regulators.[11][15][17]

Table 1: Gene Expression Changes in Response to this compound

| Gene Target | Fold Change (mRNA) vs. Vehicle | Time Point | Cell Line |

| HSPA5 (BiP) | 2.5 - 5.0 | 6 hours | HEK293T |

| HSP90B1 (GRP94) | 2.0 - 4.0 | 6 hours | HEK293T |

| XBP1s | No significant change | 6 hours | HEK293T |

| DDIT3 (CHOP) | No significant change | 6 hours | HEK293T |

Table 2: Effect of this compound on Secretion of Misfolded Proteins

| Secreted Protein | % Reduction in Secretion vs. Vehicle | Concentration of Regulator-1 | Cell Model |

| Amyloidogenic Light Chain | 40% - 60% | 10 µM | ALMC-2 plasma cells |

| Destabilized Transthyretin (TTR) | 30% - 50% | 10 µM | HepG2 cells |

| Wild-type IgG | No significant change | 10 µM | KAS-6/1 myeloma cells |

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol outlines the basic steps for treating cultured cells with this compound to assess its biological activity.

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Cell line of interest (e.g., HEK293T, HepG2)

-

Multi-well cell culture plates

-

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow overnight.

-

Compound Preparation: Prepare working solutions of this compound by diluting the DMSO stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound.

-

Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the vehicle or the different concentrations of this compound to the respective wells.

-

Incubation: Return the plate to the incubator and incubate for the desired time period (e.g., 6, 16, or 24 hours).

-

Harvesting: After incubation, harvest the cells and/or conditioned media for downstream analysis (e.g., qPCR, Western blot, ELISA).

Protocol 2: Assessment of UPR Target Gene Expression by qPCR

This protocol is designed to quantify the mRNA levels of UPR target genes to confirm the selective activation of the ATF6 pathway.

Materials:

-

Treated cells from Protocol 1

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (HSPA5, HSP90B1, XBP1s, DDIT3) and a housekeeping gene (GAPDH or ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Lyse the treated cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.

-

qPCR Reaction: Set up qPCR reactions in triplicate for each gene (including the housekeeping gene) for each sample.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated control.

Protocol 3: Analysis of Protein Secretion by ELISA

This protocol is used to measure the effect of this compound on the secretion of a specific protein of interest, particularly misfolded or amyloidogenic proteins.

Materials:

-

Conditioned media from Protocol 1

-

ELISA kit specific for the protein of interest

-

Microplate reader

Procedure:

-

Sample Collection: Collect the conditioned media from the treated cells. Centrifuge the media to pellet any detached cells and debris.

-

ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the conditioned media samples and standards, adding a detection antibody, and then a substrate for colorimetric detection.

-

Data Quantification: Measure the absorbance using a microplate reader. Calculate the concentration of the secreted protein in each sample based on the standard curve.

-

Normalization: To account for differences in cell number, a cell viability assay (e.g., CellTiter-Glo) can be performed on the cells remaining in the plate after collecting the conditioned media. Normalize the secreted protein levels to the cell viability data.

Experimental Workflow Diagram

Caption: General workflow for evaluating this compound in cell culture.

Logical Relationship Diagram

Caption: Logical flow from compound action to therapeutic goal.

References

- 1. Endoplasmic reticulum stress signalling - from basic mechanisms to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 4. A Homeostatic Shift Facilitates Endoplasmic Reticulum Proteostasis through Transcriptional Integration of Proteostatic Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Revealing Functional Insights into ER Proteostasis through Proteomics and Interactomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation | eLife [elifesciences.org]

- 12. Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Phenylhydrazone-based Endoplasmic Reticulum Proteostasis Regulator Compounds with Enhanced Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rupress.org [rupress.org]

- 17. WO2017117430A1 - Regulators of the endoplasmic reticulum proteostasis network - Google Patents [patents.google.com]

Measuring ATF6 Activation by ER Proteostasis Regulators: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the activation of Activating Transcription Factor 6 (ATF6) in response to endoplasmic reticulum (ER) proteostasis regulators. These methods are essential for researchers and professionals involved in studying ER stress signaling and developing therapeutic agents that modulate this pathway.

Introduction to ATF6 and ER Proteostasis

The endoplasmic reticulum is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. The maintenance of a stable protein-folding environment, known as ER proteostasis, is vital for cellular health. Perturbations to this environment, such as the accumulation of misfolded proteins, lead to ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).

ATF6 is a key transducer of the UPR. Under basal conditions, it is an inactive transmembrane protein residing in the ER. Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases (S1P and S2P). This releases its N-terminal cytosolic fragment (ATF6f), which then moves to the nucleus. In the nucleus, ATF6f functions as a transcription factor, upregulating the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER proteostasis.

ER proteostasis regulators are compounds that can modulate the protein folding capacity and stress responses of the ER. Measuring their effect on ATF6 activation is crucial for understanding their mechanism of action and therapeutic potential.

Signaling Pathway of ATF6 Activation

Caption: ATF6 signaling pathway upon ER stress.

Methods for Measuring ATF6 Activation

Several robust methods can be employed to quantify the activation of the ATF6 pathway. The choice of method often depends on the specific research question, available resources, and desired throughput.

1. Reporter Gene Assays: These assays provide a quantitative measure of ATF6 transcriptional activity. A reporter construct containing a promoter with multiple copies of the ATF6 response element (e.g., ER Stress Response Element - ERSE) driving the expression of a reporter gene (e.g., luciferase or GFP) is introduced into cells.[1][2][3]

2. Western Blotting: This technique directly detects the cleavage of ATF6, a hallmark of its activation. By separating proteins by size, it is possible to distinguish the full-length (~90 kDa) and the cleaved, active nuclear form (~50 kDa) of ATF6.[4][5][6]

3. Quantitative PCR (qPCR): The transcriptional activity of ATF6 can be assessed by measuring the mRNA levels of its downstream target genes. This method provides a sensitive and quantitative readout of ATF6-mediated gene expression.

4. Immunofluorescence Microscopy: This imaging technique allows for the direct visualization of ATF6 translocation from the ER to the nucleus upon activation. This provides a qualitative or semi-quantitative assessment of ATF6 activation at the single-cell level.[7][8][9][10]

Experimental Workflow

Caption: General experimental workflow for measuring ATF6 activation.

Detailed Protocols

ATF6 Luciferase Reporter Assay

This protocol describes the use of a lentiviral-based luciferase reporter system to quantify ATF6 transcriptional activity.

Materials:

-

ATF6 Luciferase Reporter Lentivirus (e.g., BPS Bioscience, #79578)[1]

-

HeLa cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin/Streptomycin

-

96-well white, clear-bottom microplates

-

ER proteostasis regulator of interest

-

Positive control (e.g., Tunicamycin or Thapsigargin)

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[1]

-

Luminometer

Protocol:

-

Cell Seeding: Seed HeLa cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.[1]

-

Transduction: Add 10 µL of ATF6 luciferase reporter lentivirus to each well. Gently swirl the plate to mix. Incubate at 37°C with 5% CO2 for 48-72 hours.

-

Treatment: After incubation, remove the medium and add 100 µL of fresh medium containing the ER proteostasis regulator at various concentrations. Include wells for untreated controls and a positive control (e.g., 1 µg/mL Tunicamycin).

-

Incubation: Incubate the plate for 16-24 hours at 37°C with 5% CO2.

-

Lysis and Luminescence Measurement: Add 100 µL of luciferase assay reagent to each well. Incubate at room temperature for 10-15 minutes to allow for cell lysis.[1]

-

Data Acquisition: Measure luminescence using a microplate luminometer.

Data Presentation:

| Treatment Group | Concentration | Luciferase Activity (RLU) | Fold Induction (vs. Untreated) |

| Untreated Control | - | 15,000 ± 1,200 | 1.0 |

| Positive Control (Tunicamycin) | 1 µg/mL | 180,000 ± 15,000 | 12.0 |

| ER Regulator X | 1 µM | 60,000 ± 5,500 | 4.0 |

| ER Regulator X | 10 µM | 120,000 ± 11,000 | 8.0 |

Western Blot for ATF6 Cleavage

This protocol details the detection of full-length and cleaved ATF6 by Western blotting, often requiring nuclear and cytoplasmic fractionation for optimal results.

Materials:

-

Cells treated with ER proteostasis regulators

-

Ice-cold PBS

-

Cell lysis buffer (e.g., RIPA buffer)

-

Nuclear and cytoplasmic extraction buffers (see protocol below)[11][12]

-

Protease inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ATF6 (recognizing both forms, e.g., 1:1000 dilution)[4][6]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol for Nuclear and Cytoplasmic Fractionation: [12][13]

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend the cell pellet in 200 µL of hypotonic cytoplasmic extraction buffer and incubate on ice for 15 minutes.

-

Add 10 µL of 10% NP-40 and vortex for 10 seconds.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C. The supernatant is the cytoplasmic fraction.

-

Resuspend the nuclear pellet in 50 µL of nuclear extraction buffer.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.

Western Blot Protocol:

-

Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA assay.

-

Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ATF6 antibody overnight at 4°C.[4]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

Data Presentation:

| Treatment | Fraction | Full-length ATF6 (~90 kDa) Intensity | Cleaved ATF6 (~50 kDa) Intensity |

| Untreated | Cytoplasmic | +++ | - |

| Untreated | Nuclear | - | - |

| ER Regulator X (10 µM) | Cytoplasmic | + | + |

| ER Regulator X (10 µM) | Nuclear | - | +++ |

Quantitative PCR (qPCR) for ATF6 Target Genes

This protocol measures the mRNA expression of ATF6 target genes as an indicator of its transcriptional activity.

Materials:

-

Cells treated with ER proteostasis regulators

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for ATF6 target genes (e.g., HSPA5 (BiP), HERPUD1, XBP1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.

-

qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Data Presentation:

| Target Gene | Treatment | Fold Change in mRNA Expression (vs. Untreated) |

| HSPA5 (BiP) | ER Regulator X (10 µM) | 6.5 ± 0.8 |

| HERPUD1 | ER Regulator X (10 µM) | 4.2 ± 0.5 |

| XBP1 | ER Regulator X (10 µM) | 3.8 ± 0.4 |

Immunofluorescence for ATF6 Nuclear Translocation

This protocol allows for the visualization of ATF6 moving from the ER to the nucleus.

Materials:

-

Cells grown on coverslips in a 24-well plate

-

ER proteostasis regulator of interest

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

DAPI nuclear stain

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with the ER proteostasis regulator as desired.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[8][9]

-

Permeabilization: Wash three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary anti-ATF6 antibody in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash three times with PBS and stain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash three times with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.

Data Presentation: Images will show the subcellular localization of ATF6. In untreated cells, ATF6 staining will be predominantly perinuclear (ER). In treated cells, a significant portion of the ATF6 signal will co-localize with the DAPI stain in the nucleus. The percentage of cells showing nuclear ATF6 can be quantified.

| Treatment | Percentage of Cells with Nuclear ATF6 |

| Untreated Control | < 5% |

| ER Regulator X (10 µM) | 75% ± 8% |

Conclusion

The methods described in this document provide a comprehensive toolkit for assessing the activation of the ATF6 signaling pathway by ER proteostasis regulators. By combining reporter assays for transcriptional activity, Western blotting for protein cleavage, qPCR for target gene expression, and immunofluorescence for subcellular localization, researchers can gain a thorough understanding of how their compounds of interest modulate this critical arm of the Unfolded Protein Response. These detailed protocols and data presentation formats are designed to facilitate reproducible and high-quality research in the fields of cell biology, pharmacology, and drug development.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bosterbio.com [bosterbio.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. ATF6 Monoclonal Antibody (3B7E4) (66563-1-IG) [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 13. protocols.io [protocols.io]

Application Notes and Protocols for Western Blot Analysis of UPR Markers Following Compound Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction